molecular formula C9H12FNO B2675069 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine CAS No. 1556965-46-8

2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

Cat. No. B2675069
M. Wt: 169.199
InChI Key: ZFPZCGDSODIWIJ-UHFFFAOYSA-N
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Description

“2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine” is a chemical compound with the molecular formula C9H12FNO . It has a molecular weight of 169.2 .


Synthesis Analysis

The synthesis of “2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine” is not explicitly mentioned in the search results. For more detailed synthesis procedures, it is recommended to refer to peer-reviewed papers or technical documents .


Molecular Structure Analysis

The IUPAC name of “2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine” is 2-fluoro-1-(3-methoxyphenyl)ethan-1-amine . The InChI code is 1S/C9H12FNO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,11H2,1H3 . The InChI key is ZFPZCGDSODIWIJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The specific chemical reactions involving “2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine” are not provided in the search results. For detailed chemical reaction analysis, it is recommended to refer to peer-reviewed papers or technical documents .


Physical And Chemical Properties Analysis

“2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine” is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine is utilized in the synthesis of novel Schiff bases through the Gewald synthesis technique. These bases are evaluated for their antimicrobial activity, with some derivatives showing excellent activity against various microbes, demonstrating its potential in developing new antimicrobial agents (Puthran et al., 2019).

Fluorinated Heterocyclic Compounds

The compound serves as a precursor in the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, showcasing its versatility in creating fluorinated heterocyclic compounds, which are valuable in medicinal chemistry and material science (Shi, Wang, & Schlosser, 1996).

Anodic Methoxylation

It is involved in the anodic methoxylation of N-(fluoroethyl)amines, leading to the introduction of a methoxy group in a regioselective manner. This process highlights its application in synthetic organic chemistry, especially in the modification of molecules for pharmaceutical development (Fuchigami & Ichikawa, 1994).

Chiral Derivatization Agent

2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine can be synthesized from styrene and used as a chiral derivatizing agent. This application is crucial for analytical chemistry, where it assists in distinguishing between enantiomers of various compounds by fluorine NMR, enhancing the analytical capabilities in pharmaceutical analysis (Hamman, 1989).

Fluorescent Labeling Reagent

The compound is foundational in the synthesis of novel fluorophores, like 6-methoxy-4-quinolone, which demonstrates strong fluorescence across a wide pH range. This application is particularly relevant in biomedical analysis, where it can serve as a fluorescent labeling reagent, offering a new tool for probing biological systems (Hirano et al., 2004).

Safety And Hazards

The compound has several hazard statements including H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . It is recommended to refer to the MSDS for detailed safety and hazard information .

Future Directions

The future directions of “2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine” are not explicitly mentioned in the search results. For detailed information on future directions, it is recommended to refer to peer-reviewed papers or technical documents .

properties

IUPAC Name

2-fluoro-1-(3-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPZCGDSODIWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

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